1-Methyl-1,4-dihydro-2,3-quinoxalinedione

Catalog No.
S709165
CAS No.
20934-51-4
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,4-dihydro-2,3-quinoxalinedione

CAS Number

20934-51-4

Product Name

1-Methyl-1,4-dihydro-2,3-quinoxalinedione

IUPAC Name

4-methyl-1H-quinoxaline-2,3-dione

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12)

InChI Key

ZJDLDFIDSAFPFG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2NC(=O)C1=O

Canonical SMILES

CN1C2=CC=CC=C2NC(=O)C1=O

While the compound can be found in various chemical databases like PubChem [] and the NIST WebBook [], these resources primarily focus on the compound's structure, properties, and safety information.

Potential Research Areas:

Based on the chemical structure of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione, which belongs to the quinoxalinedione class, it is possible that researchers might be interested in exploring its potential in areas like:

  • Antimicrobial activity: Some quinoxalinediones have been found to possess antimicrobial properties []. However, specific research on the antimicrobial activity of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione is currently lacking.
  • Organic synthesis: The quinoxalinedione scaffold is present in various pharmaceuticals and functional materials []. 1-Methyl-1,4-dihydro-2,3-quinoxalinedione could potentially serve as a building block or starting material for the synthesis of more complex molecules.

1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms. Its molecular formula is C9H8N2O2C_9H_8N_2O_2 and it has a molar mass of 176.17 g/mol. This compound features a methyl group at the 1-position and a diketone functionality at the 2 and 3 positions of the quinoxaline ring system. The compound is known for its potential biological activities and is often explored in medicinal chemistry due to its unique structural properties.

The specific mechanism of action for MQ is unknown at this time. Quinoxalinediones, in general, exhibit a range of biological activities depending on their structure. Some quinoxalinediones have been found to possess anticonvulsant, antibacterial, and antifungal properties []. However, the specific effects of MQ require further investigation.

, including:

  • Oxidation: The compound can be oxidized to form quinoxaline derivatives.
  • Reduction: Reduction reactions can yield different dihydroquinoxaline derivatives.
  • Substitution: The compound can participate in substitution reactions, introducing various functional groups at the nitrogen or carbon sites.

Common reagents used for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The resulting products from these reactions are valuable intermediates in organic synthesis and pharmaceutical development.

Research indicates that 1-Methyl-1,4-dihydro-2,3-quinoxalinedione exhibits significant biological activity. It has been studied for its potential as an excitatory amino acid receptor ligand, showing inhibitory effects on specific binding sites associated with neurotransmitter activity. This suggests a role in modulating synaptic transmission and could have implications for neurological disorders . Additionally, compounds within the quinoxaline family are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

The synthesis of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of benzene derivatives with amines and appropriate carbonyl compounds.
  • Cyclization Processes: Cyclization of substituted anilines with α-keto acids can yield the desired quinoxaline structure.
  • Use of Catalysts: Transition metal catalysts may be employed to facilitate the formation of the quinoxaline ring under mild conditions.

These methods focus on optimizing yield and purity while minimizing environmental impact.

1-Methyl-1,4-dihydro-2,3-quinoxalinedione has several applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its biological activities.
  • Agricultural Chemistry: The compound may find uses in agrochemicals as a potential pesticide or herbicide.
  • Material Science: Its unique chemical properties make it suitable for developing novel materials with specific functionalities.

Interaction studies involving 1-Methyl-1,4-dihydro-2,3-quinoxalinedione have revealed its potential to interact with various biological targets. Notably, it has shown affinity for excitatory amino acid receptors, which are crucial in neurotransmission processes. This interaction could lead to therapeutic applications in treating neurological disorders such as epilepsy or anxiety disorders . Further studies are needed to elucidate the precise mechanisms of action and to explore its full therapeutic potential.

Several compounds share structural similarities with 1-Methyl-1,4-dihydro-2,3-quinoxalinedione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
QuinoxalineBase structure without substitutionsLacks methyl and diketone functionalities
2-MethylquinoxalineMethyl group at position 2Different position of methyl group affects reactivity
1-MethylquinoxalineMethyl group at position 1Similar reactivity but lacks diketone functionality
6-BromoquinoxalineBromine substitution at position 6Increased reactivity due to halogen presence

The uniqueness of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione lies in its specific combination of functional groups (the diketone and methyl group), which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

0.6

Wikipedia

1-Methyl-1,4-dihydro-2,3-quinoxalinedione

Dates

Modify: 2023-08-15

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